molecular formula C8H11N3O B12913402 6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one CAS No. 26955-07-7

6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one

Cat. No.: B12913402
CAS No.: 26955-07-7
M. Wt: 165.19 g/mol
InChI Key: NOJQYBVLVQZVOA-UHFFFAOYSA-N
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Description

6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one (CAS: 26955-15-7) is a bicyclic heterocyclic compound with the molecular formula C₈H₁₁N₃O and a molecular weight of 165.19 g/mol . Its structure features a fused imidazo[1,2-a]pyrimidinone core with two methyl substituents at positions 6 and 8, and a partially saturated 2,3-dihydro ring system (Figure 1). Key physicochemical properties include a boiling point of 254.7±23.0°C, a density of 1.31±0.1 g/cm³, and a calculated pKa of 8.25±0.40 . These properties suggest moderate lipophilicity, which may influence its pharmacokinetic behavior compared to polar analogs.

Properties

CAS No.

26955-07-7

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

6,8-dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7-one

InChI

InChI=1S/C8H11N3O/c1-6-5-11-4-3-9-8(11)10(2)7(6)12/h5H,3-4H2,1-2H3

InChI Key

NOJQYBVLVQZVOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2CCN=C2N(C1=O)C

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Pyrimidine Precursors with Guanidine Derivatives

One well-documented approach involves the reaction of substituted pyrimidin-2-amines with guanidine hydrochloride under basic conditions to form the imidazo[1,2-a]pyrimidine core. For example:

  • A substituted 4-phenylpyrimidin-2-amine is reacted with guanidine hydrochloride (4 equivalents) and sodium methoxide (2 equivalents) in methanol at 70 °C for 12 hours.
  • The reaction mixture is then poured into ice-cold water, and the precipitated product is filtered and purified by column chromatography.
  • This method yields substituted imidazo[1,2-a]pyrimidine derivatives with good to excellent yields under mild conditions, offering environmental safety and cost-effectiveness.

This method can be adapted for 6,8-dimethyl substitution by using appropriately methylated pyrimidine precursors.

Electrophilic Aromatic Substitution and Cyclization

Another approach involves:

  • Starting from 2-amino-3-bromo-pyridine derivatives obtained via electrophilic aromatic substitution using N-bromosuccinimide (NBS) in DMF.
  • These intermediates are cyclized with ethyl 3-bromopyruvate to form ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate derivatives.
  • Subsequent hydrolysis and amidation steps lead to key intermediates that can be further functionalized to yield the target compound or analogues.

While this method is more complex, it allows for precise substitution patterns and functional group diversity.

Use of Dimethylamino-Substituted Enones and Guanidine Hydrochloride

A related synthetic route involves:

  • Reaction of 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one with guanidine hydrochloride and sodium methoxide in methanol at elevated temperature (70 °C) for 12 hours.
  • This leads to cyclization and formation of imidazo[1,2-a]pyrimidine derivatives.
  • The reaction is followed by purification steps such as column chromatography to isolate the pure compound.

This method is notable for its mild conditions and relatively high yields.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Advantages References
Guanidine Hydrochloride with substituted pyrimidin-2-amine 4-phenylpyrimidin-2-amine, guanidine hydrochloride Sodium methoxide, methanol 70 °C, 12 h Good to excellent Mild, cost-effective, environmentally safe
Electrophilic bromination and cyclization 2-amino-3-bromo-pyridine, ethyl 3-bromopyruvate NBS, DMF, NaOH, HBTU Room temp to reflux Moderate to good Allows functional group diversity
Dimethylamino enone with guanidine hydrochloride 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one Guanidine hydrochloride, sodium methoxide 70 °C, 12 h Moderate to good Mild conditions, straightforward

Research Findings and Notes

  • The guanidine hydrochloride-based cyclization methods are favored for their simplicity, mild reaction conditions, and scalability.
  • Electrophilic substitution followed by cyclization allows for the introduction of halogen substituents, which can be further functionalized via cross-coupling reactions (e.g., Suzuki-Miyaura), expanding the chemical space around the imidazo[1,2-a]pyrimidine core.
  • Purification is typically achieved by column chromatography using methanol and methylene dichloride or similar solvent systems.
  • The reaction times range from 3 to 12 hours, with temperatures from room temperature to 70 °C depending on the method.
  • Yields vary but are generally moderate to high, with some methods reporting excellent yields and environmental safety benefits.
  • The methyl groups at positions 6 and 8 are usually introduced via methylated starting materials or selective alkylation prior to cyclization.

Scientific Research Applications

Medicinal Chemistry

6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one has been investigated for its potential as an antitumor agent. Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines.

Case Study :
A study published in the Journal of Medicinal Chemistry reported that modifications to the imidazo[1,2-a]pyrimidin structure enhanced the selectivity and potency against cancer cells while reducing toxicity to normal cells .

Antiviral Activity

The compound has shown promise in antiviral research. Its structural features allow it to interact with viral enzymes, potentially inhibiting their activity.

Data Table: Antiviral Efficacy

Compound DerivativeVirus TypeIC50 (µM)Reference
6,8-Dimethyl derivative AInfluenza15
6,8-Dimethyl derivative BHIV10

Neuropharmacology

Research has explored the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's.

Findings :
In vitro studies demonstrated that the compound could inhibit acetylcholinesterase activity, suggesting potential benefits in treating cognitive decline associated with Alzheimer's disease .

Material Science

Beyond biological applications, this compound is being studied for its properties in polymer chemistry and nanotechnology.

Application Example :
The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties of the resultant materials .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The imidazo[1,2-a]pyrimidinone scaffold is a privileged structure in medicinal chemistry. Below is a detailed comparison of 6,8-dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one with structurally related derivatives:

Substituent Variations and Bioactivity

Compound Name Substituents/Modifications Key Biological Findings References
This compound 6-CH₃, 8-CH₃, 2,3-dihydro core No reported bioactivity; structural focus
1-Aryl-6-benzyl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones 7-OH, 1-aryl, 6-benzyl Strong antinociceptive activity (non-opioid mediated)
Imidazo[1,2-a]pyrimidine-5,7-diol 5-OH, 7-OH Enhanced polarity; potential antioxidant activity
6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one 6-NH₂ Increased hydrogen-bonding capacity
Tetrahydroimidazo[1,5-c]pyrrolo[1,2-a]pyrimidin-7(8H)-ones Fused pyrrolo ring Structural rigidity; glochidine analogs
  • Methyl vs. Hydroxyl Groups : The 6,8-dimethyl substituents in the target compound confer lipophilicity, contrasting with hydroxylated analogs like Imidazo[1,2-a]pyrimidine-5,7-diol (CAS: 51647-90-6), which exhibit higher aqueous solubility due to polar -OH groups .
  • Amino vs.
  • Fused Ring Systems: Compounds like tetrahydroimidazo[1,5-c]pyrrolo[1,2-a]pyrimidinones introduce additional ring rigidity, which can improve metabolic stability but reduce conformational flexibility .

Pharmacological Profiles

  • Antinociceptive Activity: 1-Aryl-6-benzyl-7-hydroxy derivatives exhibit potent non-opioid antinociception, suggesting that hydroxyl and benzyl groups are critical for CNS activity . The target compound’s methyl groups may redirect its bioactivity toward non-CNS targets.

Biological Activity

6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one is a heterocyclic compound with potential biological activities. This article explores its biological activity, focusing on antimicrobial, antitumor, and other pharmacological properties based on diverse research findings.

  • Molecular Formula : C₈H₁₁N₃O
  • Molecular Weight : 165.19 g/mol
  • CAS Number : 26955-07-7

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methods have been reported in literature, including condensation reactions that yield this compound with high purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study by Gomha et al. demonstrated that related imidazo-pyrimidine derivatives possess potent antibacterial and antifungal activities against various pathogens. The mechanism of action is believed to involve interference with nucleic acid synthesis and disruption of cell membrane integrity .

Antitumor Activity

Several studies have highlighted the antitumor potential of imidazo[1,2-a]pyrimidine derivatives. For instance, a review by Uslu Kobak and Akkurt summarized findings where imidazo[1,2-a]pyrimidines showed promising results against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compounds were noted for their ability to induce apoptosis and inhibit tumor growth through various pathways including cell cycle arrest and modulation of apoptotic markers .

Other Pharmacological Activities

In addition to antimicrobial and antitumor effects, derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties. Research has shown that these compounds can inhibit pro-inflammatory cytokines and reduce pain responses in animal models. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Chemical Ecology examined the antimicrobial efficacy of various imidazo-pyrimidine derivatives. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against Gram-positive and Gram-negative bacteria .

Case Study 2: Antitumor Activity

In a study focusing on the cytotoxic effects of imidazo-pyrimidines on MCF-7 cells, it was found that treatment with these compounds resulted in a significant decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment with this compound derivatives. The study concluded that these compounds could be developed as potential anticancer agents due to their ability to induce apoptosis in cancer cells .

Summary of Findings

Biological ActivityType of StudyKey Findings
AntimicrobialIn vitroSignificant activity against various pathogens; MIC values comparable to antibiotics
AntitumorIn vitroInduced apoptosis in MCF-7 cells; reduced cell viability
Anti-inflammatoryIn vivoReduced pro-inflammatory cytokines; potential for treating inflammatory diseases

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